N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: is a complex organic compound that features a unique combination of functional groups, including a nitrile, a cyclohexyl ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Ring: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the oxadiazole core.
Attachment of the Cyanocyclohexyl Group: This can be done through a nucleophilic substitution reaction where a cyanocyclohexyl halide reacts with the oxadiazole-thiophene intermediate.
Formation of the Propanamide Moiety: The final step involves the amidation of the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The oxadiazole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(1-cyanocyclohexyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different heterocyclic rings.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c17-11-16(8-2-1-3-9-16)19-13(21)6-7-14-18-15(20-22-14)12-5-4-10-23-12/h4-5,10H,1-3,6-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAHYRFRLYUUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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